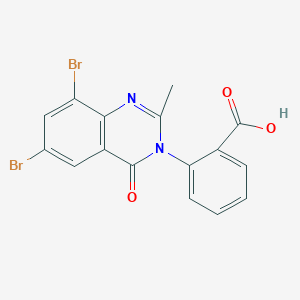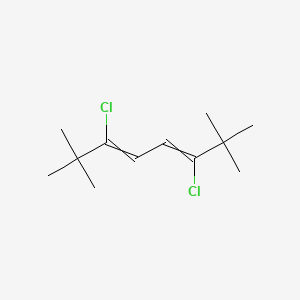
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene is an organic compound with the molecular formula C12H18Cl2. It is characterized by the presence of two chlorine atoms and four methyl groups attached to an octadiene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene typically involves the chlorination of 2,2,7,7-tetramethylocta-3,5-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene exerts its effects involves interactions with various molecular targets. The presence of chlorine atoms and methyl groups influences its reactivity and interaction with other molecules. Specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,7,7-Tetramethylocta-3,5-diyne: This compound shares a similar backbone but lacks chlorine atoms.
2,2,7,7-Tetramethylocta-3,5-diene: Similar structure but without the chlorine substituents.
3,6-Dichloro-2,2,7,7-tetramethyl-4-octyne: Contains chlorine atoms but differs in the position of the triple bond.
Uniqueness
The presence of chlorine atoms in 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene imparts unique reactivity and properties compared to its non-chlorinated analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
CAS No. |
655242-87-8 |
|---|---|
Molecular Formula |
C12H20Cl2 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
3,6-dichloro-2,2,7,7-tetramethylocta-3,5-diene |
InChI |
InChI=1S/C12H20Cl2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
DDVJFYLBDQZFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC=C(C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)

![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
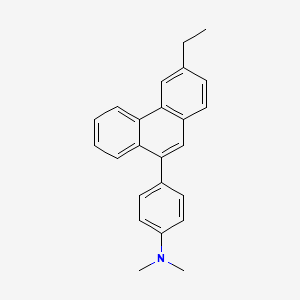
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
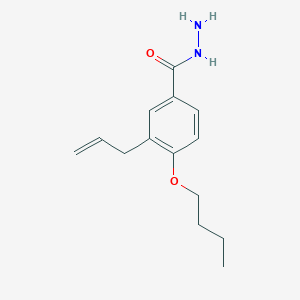
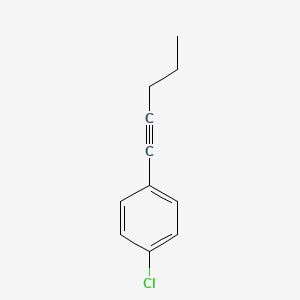
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

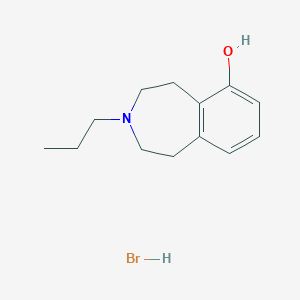
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
